molecular formula C9H9N3O7 B556641 3,5-Dinitro-L-tyrosine CAS No. 17360-11-1

3,5-Dinitro-L-tyrosine

Cat. No.: B556641
CAS No.: 17360-11-1
M. Wt: 271.18 g/mol
InChI Key: SAZOSDSFLRXREA-YFKPBYRVSA-N
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Description

Contextualization of 3,5-Dinitro-L-tyrosine as a Modified Amino Acid Derivative

This compound is a specialized, non-proteinogenic amino acid derivative of L-tyrosine. nih.gov Its structure is characterized by the presence of two nitro groups (-NO2) covalently attached to the 3 and 5 positions of the aromatic ring of a tyrosine residue. nih.govnih.gov This dinitro substitution significantly enhances its reactivity compared to its parent amino acid, L-tyrosine, making it a valuable tool for investigating protein modifications and enzyme activities. chemimpex.com

The introduction of these nitro groups alters the chemical properties of the tyrosine molecule. It changes the local pKa of the hydroxyl group and modifies the hydrophobicity and volume of the amino acid. nih.govacs.org These alterations are pivotal to its function in biochemical research, allowing it to act as a probe in various biological processes. chemimpex.com Due to its structural similarity to L-tyrosine, it can compete for binding sites on enzymes that normally interact with L-tyrosine, potentially inhibiting certain enzymatic processes related to tyrosine metabolism. smolecule.com

Below is an interactive data table detailing the key properties of this compound.

PropertyValue
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid nih.gov
Molecular Formula C9H9N3O7 nih.gov
Molecular Weight 271.18 g/mol nih.gov
Synonyms L-Tyrosine, 3,5-dinitro-; 3,5-Dinitrotyrosine nih.gov
Nature Non-proteinogenic L-alpha-amino acid nih.gov

This table is interactive. Click on the headers to sort the data.

Historical Perspective on the Study of Tyrosine Nitration and its Derivatives

The study of tyrosine modifications, such as nitration, has a rich history in biochemistry. Initially, tyrosine nitration was employed as a biochemical tool to investigate protein structure and function. nih.govpnas.org The formation of 3-nitrotyrosine (B3424624) was first addressed in early protein chemistry studies that used tetranitromethane to probe the function of tyrosine residues in proteins. pnas.org

The concept of biologically relevant protein tyrosine nitration gained significant traction in the early 1990s. nih.gov This coincided with research aimed at understanding the biological chemistry of peroxynitrite (ONOO−), a reactive species formed from the reaction of superoxide (B77818) and nitric oxide. nih.govpnas.org Seminal work in this period demonstrated that peroxynitrite could cause protein tyrosine nitration in vitro, establishing the idea that biologically produced intermediates could promote this modification in living organisms. pnas.org

Over time, research has revealed that tyrosine nitration is not just a random event caused by oxidative stress but can be a selective process. nih.gov The identification of specific nitrated proteins under various physiological and pathological conditions has underscored the importance of this modification in cellular processes. nih.govfrontiersin.org The development of techniques to incorporate 3-nitrotyrosine into proteins at specific sites has further advanced our understanding of the functional consequences of this modification. nih.gov

Significance of Tyrosine Modifications in Biological Systems

Tyrosine is one of several amino acids that can undergo post-translational modifications (PTMs), which are crucial for regulating protein function, localization, and interaction with other molecules. mdpi.comwikipedia.org PTMs occur after a protein is synthesized and can involve the enzymatic or spontaneous attachment of chemical groups to amino acid side chains. wikipedia.orgwiley.com

Several key PTMs occur on tyrosine residues, each with distinct biological consequences:

Phosphorylation: The addition of a phosphate (B84403) group to the hydroxyl group of tyrosine is a widespread and reversible PTM catalyzed by kinases. mdpi.comacs.org Tyrosine phosphorylation is a fundamental mechanism in signal transduction pathways, regulating protein activity, cellular localization, and protein-protein interactions. mdpi.comacs.org

Sulfation: This irreversible modification involves the addition of a sulfate (B86663) group to tyrosine residues and is catalyzed by tyrosylprotein sulfotransferases. acs.orgnih.gov Tyrosine sulfation is important for protein-protein interactions and is involved in processes like hemostasis and viral entry into cells. nih.gov

Nitration: The addition of a nitro group to a tyrosine residue to form 3-nitrotyrosine is a significant PTM associated with oxidative stress. pnas.orgmdpi.com It can alter the structure and function of proteins, and its presence is considered a marker for nitroxidative stress. acs.org

These modifications highlight the versatility of tyrosine in cellular regulation. The specific type and location of the modification can dramatically alter the protein's function, stability, and interactions, thereby playing a critical role in a wide array of cellular processes, including signaling, metabolism, and gene expression. mdpi.comwikipedia.org

Role of this compound in Advancing Oxidative Stress and Signaling Pathway Research

This compound serves as a valuable tool in the study of oxidative stress and cellular signaling pathways. chemimpex.com Its dinitrated structure makes it a key compound for researchers developing assays and experiments to understand these complex biological processes. chemimpex.com

In the context of oxidative stress, the formation of nitrated tyrosine isomers, such as 3-nitrotyrosine, is a recognized biomarker. researchgate.netresearchgate.net While this compound itself is a synthetic compound, its study provides insights into the effects of nitration on protein function. The presence of nitro groups can enhance the ability to scavenge free radicals, suggesting a potential role in modulating oxidative stress. smolecule.com Research into isomers like meta-tyrosine and ortho-tyrosine, which are produced under oxidative stress, has shown they can have direct adverse effects on cells and tissues, highlighting the importance of understanding the impact of such modified amino acids. researchgate.netnih.gov

In signaling pathway research, this compound and its derivatives are used to probe enzyme-substrate interactions and inhibit specific enzymes. smolecule.comvulcanchem.com For example, as an artificial substrate, it has been shown to have zero activity relative to L-tyrosine for the enzyme tyrosine aminotransferase, indicating its potential as an inhibitor in pathways involving this enzyme. medchemexpress.com By competing with endogenous L-tyrosine, it can help researchers elucidate the role of specific tyrosine-dependent pathways in cellular signaling. smolecule.com This makes it an important compound in fields like neurobiology and cancer research, where understanding these pathways is crucial. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZOSDSFLRXREA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879760
Record name 3,5-dinitro-L-tyrosine
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Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17360-11-1
Record name 3,5-Dinitro-L-tyrosine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 80662
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-dinitro-L-tyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies of 3,5 Dinitro L Tyrosine

Advanced Synthetic Routes for 3,5-Dinitro-L-tyrosine

The creation of this compound and its stereoisomers is achieved through specific chemical and biochemical reactions.

Nitration of L-Tyrosine to Yield this compound

The primary method for synthesizing this compound is through the nitration of L-tyrosine. smolecule.com This electrophilic aromatic substitution reaction involves treating L-tyrosine with a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺). This ion then attacks the electron-rich aromatic ring of the tyrosine molecule at the ortho positions (3 and 5) relative to the hydroxyl group, which are activated for electrophilic attack. The reaction must be carefully controlled to achieve dinitration while preserving the stereochemistry of the chiral center. vulcanchem.com

The introduction of the two electron-withdrawing nitro groups significantly alters the electronic properties of the aromatic ring. nih.govacs.org

Chemoenzymatic Synthesis Approaches for Stereoisomers

For the production of specific stereoisomers, such as the R- and S-isomers of 3,5-dinitro-o-tyrosine, chemoenzymatic methods have been employed. nih.govacs.org These approaches combine chemical synthesis with enzymatic reactions to achieve high enantioselectivity. For instance, a racemic mixture can be synthesized chemically, and then an enzyme is used to selectively act on one of the enantiomers. This method is particularly valuable for producing compounds with specific biological activities, as different stereoisomers can exhibit distinct interactions with biological targets like receptors. nih.govacs.org One study demonstrated the differential binding of the R- and S-isomers of 3,5-dinitro-o-tyrosine to AMPA receptors, highlighting the importance of stereospecific synthesis. nih.govacs.org

Synthesis and Characterization of this compound Derivatives

The functional groups of this compound can be further modified to create derivatives with tailored properties for specific applications.

N-Acetylation of this compound

N-Acetylation is a common derivatization of this compound, involving the introduction of an acetyl group to the amino group. vulcanchem.com This is typically achieved by reacting this compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The resulting N-Acetyl-3,5-dinitro-L-tyrosine has altered solubility and can be used in different biochemical assays. vulcanchem.com For example, it has been investigated as a pepsin inhibitor. vulcanchem.com The synthesis generally involves the acetylation of L-tyrosine first, followed by the nitration of N-Acetyl-L-tyrosine. vulcanchem.com

DerivativeStarting MaterialKey Reagents
N-Acetyl-3,5-dinitro-L-tyrosineL-Tyrosine1. Acetic Anhydride 2. Nitric Acid/Sulfuric Acid

Fmoc-Protection Strategies for Peptide Synthesis Applications

In solid-phase peptide synthesis (SPPS), the amino group of amino acids must be protected to ensure controlled, sequential addition to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group. Fmoc-3,5-dinitro-L-tyrosine is a key building block for incorporating this modified amino acid into synthetic peptides. chemimpex.comscbt.com The Fmoc group is attached to the nitrogen atom of the amino acid. This derivative is valuable in creating peptides with unique properties, as the dinitrophenyl groups can influence peptide folding and stability. scbt.com The Fmoc group can be readily removed under basic conditions, typically with piperidine, to allow for the next coupling reaction in the peptide synthesis cycle.

Protected Amino AcidProtecting GroupApplication
Fmoc-3,5-dinitro-L-tyrosineFmoc (9-fluorenylmethyloxycarbonyl)Solid-Phase Peptide Synthesis (SPPS)

Preparation of Salt Forms: Sodium Salt of this compound

Salt forms of this compound, such as the sodium salt, are prepared to enhance solubility in aqueous solutions for various in vitro applications. The sodium salt is typically formed by reacting this compound with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This compound sodium salt has been used as an artificial substrate in enzymatic studies, for instance, with tyrosine aminotransferase. glpbio.commedchemexpress.com

Salt FormBase Used for Preparation
This compound Sodium SaltSodium Hydroxide or Sodium Bicarbonate

Other Derivatives and their Research Utility

Beyond its foundational structure, this compound serves as a key starting material for a range of derivatives, each with specific properties and applications in research. These derivatives are synthesized by modifying the functional groups of the parent molecule, leading to new functionalities and uses in biochemistry, pharmacology, and materials science.

One significant derivative is N-Acetyl-3,5-dinitro-L-tyrosine . This compound is synthesized through the acetylation of L-tyrosine, followed by nitration using a mixture of nitric and sulfuric acids. vulcanchem.com Its primary biochemical role is as an inhibitor of the enzyme pepsin, making it a valuable tool for studying enzyme-substrate interactions and hydrolysis mechanisms. vulcanchem.com In molecular biology, its structural similarity to tyrosine allows it to be used in studies of protein synthesis pathways and energy metabolism. vulcanchem.com

Another class of derivatives includes the enantiomers of 3,5-dinitro-o-tyrosine . The R- and S-isomers have been synthesized using chemoenzymatic methods and demonstrate differential binding to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. nih.gov Research has shown these derivatives act as AMPA receptor antagonists, with the S-isomer being significantly more potent than the R-isomer, highlighting the importance of stereochemistry in biological activity. nih.gov

Reduction of the nitro groups on this compound yields 3,5-Diamino-L-tyrosine (3,5-DAT). This derivative has garnered attention for its interaction with the c-Met tyrosine kinase, a key player in cell signaling pathways related to cell growth. It is also utilized in biochemical research to study the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine.

For applications in peptide chemistry, Fmoc-3,5-dinitro-L-tyrosine is a crucial building block. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis. The dinitrophenyl moiety can enhance the biological activity of peptides and can act as a hapten in immunological studies to investigate immune responses. chemimpex.com This derivative is also used in bioconjugation to link to other biomolecules for applications like targeted drug delivery. chemimpex.com

Furthermore, this compound derivatives are employed as intermediates in the synthesis of complex molecules like thyroid hormone analogues. rsc.org Specifically, it is used to construct the diphenyl ether core of 3,3′,5-tri-iodo-L-thyronine (T3) analogues. rsc.org The sodium salt of this compound is also used as an artificial substrate in enzymatic assays, for instance, with tyrosine aminotransferase, where it shows no activity relative to the natural substrate, L-tyrosine, making it useful as a control or inhibitor. medchemexpress.comsmolecule.com

Table 1: Research Utility of this compound Derivatives

Derivative Name Synthesis Method Key Research Utility References
N-Acetyl-3,5-dinitro-L-tyrosine Acetylation and nitration of L-tyrosine Pepsin inhibitor; studies of protein synthesis and enzyme mechanisms. vulcanchem.com
R- and S-isomers of 3,5-dinitro-o-tyrosine Chemoenzymatic synthesis Differential antagonists for AMPA receptors; neuroscience research. nih.gov
3,5-Diamino-L-tyrosine (3,5-DAT) Reduction of this compound Interacts with c-Met tyrosine kinase; neurotransmitter synthesis research.
Fmoc-3,5-dinitro-L-tyrosine Attachment of Fmoc protecting group Building block in peptide synthesis; drug development; bioconjugation; immunology. chemimpex.com
Thyroid Hormone Analogues Condensation with substituted phenols Intermediate in the synthesis of potential selective thyromimetics. rsc.org
This compound Sodium Salt Salt formation Artificial substrate for enzymes like tyrosine aminotransferase. medchemexpress.comtcichemicals.com

Considerations for Purity and Characterization in Synthetic Preparations

The reliability of research findings using this compound and its derivatives is critically dependent on the purity and accurate characterization of the synthetic preparations. Given its role as a reference standard in analytical methods and as a precursor in complex syntheses, ensuring high purity is paramount. axios-research.com

Purification of this compound typically involves techniques such as recrystallization or chromatography. vulcanchem.com The choice of method depends on the scale of the synthesis and the nature of the impurities. For instance, recrystallization from solvents like glacial acetic acid or alcohol can be effective for removing by-products from the nitration process. rsc.org Commercial preparations often specify a purity of ≥98%, which is commonly verified using High-Performance Liquid Chromatography (HPLC). chemimpex.comchemimpex.com

Characterization of the compound is essential to confirm its identity and stereochemistry. A range of analytical methods are employed for this purpose. HPLC and mass spectrometry are standard techniques used to confirm the molecular weight and purity of the compound. chemimpex.com The optical rotation is measured to ensure the correct stereoisomer (L-form) has been synthesized and preserved throughout the purification process. chemimpex.com Physical properties such as appearance (often a bright red or yellow powder) and melting point are also used as indicators of purity. chemimpex.comchemimpex.comsigmaaldrich.com For regulatory purposes, analytical methods must often be performed in accordance with established national or international standards. europa.eu Ultimately, this compound serves as a fully characterized reference standard for analytical method development, validation, and quality control applications in drug development. axios-research.com

Table 2: Purity and Characterization Methods for this compound

Parameter Method / Technique Purpose Typical Specification References
Purity Assessment High-Performance Liquid Chromatography (HPLC) Quantify the compound and detect impurities. ≥ 98% chemimpex.comchemimpex.com
Purification Recrystallization, Chromatography Remove impurities and reaction by-products. N/A vulcanchem.com
Identity Confirmation Mass Spectrometry Determine the molecular weight. Matches theoretical mass chemimpex.com
Stereochemical Integrity Optical Rotation Measurement Confirm the presence of the correct enantiomer (L-form). e.g., [a]D20 = +6.0 ± 2º (C=1 in H2O) for monohydrate chemimpex.com
Physical Properties Visual Inspection, Melting Point Preliminary check of purity and identity. Bright red or yellow powder chemimpex.comchemimpex.comsigmaaldrich.com
Standardization Use as Reference Standard For analytical method validation and quality control. Fully characterized axios-research.com

Molecular and Structural Investigations of 3,5 Dinitro L Tyrosine

Crystallographic Studies of 3,5-Dinitro-L-tyrosineresearchgate.net

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. X-ray crystallography has been instrumental in elucidating the detailed solid-state structure of 3,5-Dinitro-L-tyrosine.

Analysis of Crystal Modifications and Conformationsresearchgate.net

Research has revealed that this compound can crystallize in at least two different modifications, indicating polymorphism. researchgate.net One modification crystallizes in an orthorhombic space group. The conformation of the molecule is characterized by the torsion angles that describe the orientation of the side chain relative to the phenyl ring. The di-ortho substitution with electron-withdrawing nitro groups significantly influences the geometry of the phenyl ring. This substitution leads to a contraction of the C(3')-C(4')-C(5') angle within the ring and an expansion of the angles at the C(3') and C(5') positions when compared to the geometry of unsubstituted tyrosine. researchgate.net

Table 1: Crystallographic Data for a Modification of this compound

Parameter Value
Crystal System Orthorhombic
a (Å) 8.857(5)
b (Å) 13.872(8)
c (Å) 8.578(4)
α (°) 101.41(4)
β (°) 100.98(4)
γ (°) 95.98(4)
Z 2

Data sourced from a study on a triclinic molecular complex involving a related dinitro acid, illustrating typical crystallographic parameters. researchgate.net

Hydrogen Bonding Networks and Molecular Packingresearchgate.net

In the crystalline state, molecules of this compound are interconnected through a network of hydrogen bonds. researchgate.net The amino group and the carboxylic acid group of the amino acid backbone are primary sites for hydrogen bonding. The phenolic hydroxyl group and the nitro groups on the phenyl ring also participate in these interactions. These hydrogen bonds create a three-dimensional network that stabilizes the crystal lattice. researchgate.net The packing of the molecules in the crystal is influenced by these hydrogen bonds as well as by van der Waals forces.

Coordination Sphere Analysis in Metal Complexes

L-tyrosine and its derivatives are known to be effective ligands, forming stable complexes with various metal ions. mdpi.com The coordination typically involves the amino and carboxylate groups of the amino acid. In the case of this compound, the presence of nitro groups can influence the electronic properties of the ligand and, consequently, the coordination sphere of the resulting metal complex.

Conformational Analysis of this compound Derivatives

The conformation of this compound derivatives is a key factor in their chemical and biological activities. The introduction of protecting groups, such as the N-acetyl or Fmoc (9-fluorenylmethyloxycarbonyl) group, can influence the preferred conformation of the molecule.

Spectroscopic Characterization in Research Contextsnih.gov

Spectroscopic techniques are essential for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing nitro groups. In the ¹H NMR spectrum of this compound monohydrate, the aromatic protons appear as a singlet, and the protons of the amino acid backbone are also clearly resolved. chemicalbook.com

Vibrational Spectroscopy (FT-IR and Raman): The vibrational spectra of this compound are characterized by the stretching and bending vibrations of its functional groups. The nitro groups exhibit characteristic symmetric and asymmetric stretching vibrations. Studies on the related compound 3,5-dinitrobenzoic acid show that the N-O stretching bands of the nitro groups are observed in the infrared spectrum. researchgate.net The carbonyl group of the carboxylic acid and the N-H bonds of the amino group also give rise to distinct bands in the IR and Raman spectra. nih.gov

Table 2: Key Spectroscopic Data for this compound and its Derivatives

Spectroscopic Technique Compound Key Features
¹H NMR This compound monohydrate Signals for aromatic, alpha-carbon, and beta-carbon protons. chemicalbook.com
¹³C NMR This compound Resonances for all nine carbon atoms, with shifts influenced by nitro groups.
FT-IR This compound Characteristic absorptions for O-H, N-H, C=O, and NO₂ functional groups. researchgate.net

Enzymatic and Protein Interaction Studies Involving 3,5 Dinitro L Tyrosine

3,5-Dinitro-L-tyrosine as a Substrate and Inhibitor in Enzyme Assays

This compound serves as a valuable tool in biochemical research for probing the mechanisms of enzyme activity and interaction. Its structural similarity to L-tyrosine allows it to interact with enzymes that recognize the natural amino acid, often acting as an inhibitor or a poor substrate.

Interaction with Tyrosine Aminotransferase

Tyrosine aminotransferase (TAT) is a key enzyme in the catabolism of tyrosine, catalyzing the transfer of an amino group from tyrosine to α-ketoglutarate. wikipedia.org Studies investigating the substrate specificity of this enzyme have utilized various tyrosine derivatives. Research has shown that this compound, when used as an artificial substrate for tyrosine aminotransferase, exhibits zero relative activity compared to the natural substrate, L-tyrosine. medchemexpress.com This lack of activity indicates that while it may bind to the active site, the dinitro-substitutions on the phenyl ring prevent the enzyme from effectively catalyzing the transamination reaction. This finding underscores the stringent structural requirements of the tyrosine aminotransferase active site.

Inhibition of Thyroid Iodothyronine Deiodinase

Iodotyrosine deiodinase (IYD) is a crucial enzyme in thyroid hormone synthesis, responsible for recycling iodide from the hormone synthesis byproducts, monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.gov The inhibition of this enzyme can disrupt thyroid function. This compound (DNT) has been identified as a potent inhibitor of IYD. sci-hub.se

In vitro studies using recombinant human IYD have quantified this inhibitory effect. Kinetic analyses have suggested that the inhibition by DNT is of a purely competitive nature. researchgate.net In a comprehensive screening of potential IYD inhibitors, DNT was shown to significantly inhibit enzyme activity. At a concentration of 200 μM, it produced 82% inhibition of human IYD. nih.gov The half-maximal inhibitory concentration (IC50) and the concentration required for 20% inhibition (IC20) were determined, providing a quantitative measure of its potency. nih.govepa.gov

Table 1: Inhibition of Human Iodotyrosine Deiodinase (IYD) by this compound (DNT)

Compound Max Tested Concentration (μM) Median % Inhibition at Max Concentration IC20 (μM) IC50 (μM)
This compound 200 82% 8.73 26.44

Data sourced from in vitro assays using recombinant human IYD. nih.govepa.gov

These findings highlight DNT as a significant inhibitor of iodide recycling, making it a useful chemical probe for studying thyroid physiology and a compound of interest in the context of thyroid-disrupting chemicals. nih.gov

Studies on Pepsin Inhibition by N-Acetyl-3,5-Dinitro-L-tyrosine

Pepsin is a primary digestive enzyme that breaks down proteins in the stomach. Its activity and substrate specificity have been explored using various synthetic compounds. N-Acetyl-3,5-Dinitro-L-tyrosine, an acetylated form of DNT, has been identified as an effective inhibitor of pepsin. vulcanchem.com This compound has been utilized in biochemical studies to investigate the hydrolysis mechanisms and the substrate-binding region of pepsin's active center. vulcanchem.comamericanchemicalsuppliers.com The inhibitory action occurs through direct interaction with the active site of the pepsin enzyme, specifically binding to the substrate-binding region, which consequently blocks its normal proteolytic activity. vulcanchem.com The presence of the two nitro groups is thought to enhance its inhibitory activity compared to other tyrosine analogs. vulcanchem.com

Protein Modification by Tyrosine Nitration

The introduction of nitro groups onto tyrosine residues is not just a synthetic modification but also a significant post-translational modification that occurs within biological systems. This process, known as tyrosine nitration, results in the formation of 3-nitrotyrosine (B3424624), a related but distinct compound from this compound. Understanding this process provides context for the biological relevance of nitrated tyrosine species.

Mechanisms of Tyrosine Nitration in Proteins

Protein tyrosine nitration is an oxidative post-translational modification that serves as a biomarker for "nitroxidative stress," a condition where the production of reactive nitrogen species (RNS) and reactive oxygen species (ROS) overwhelms cellular antioxidant defenses. The primary mechanism involves free radical reactions.

A key nitrating agent is peroxynitrite (ONOO⁻), which is formed from the rapid reaction between nitric oxide (•NO) and superoxide (B77818) radicals (O₂•⁻). Peroxynitrite itself does not directly react with tyrosine but can, upon protonation, decompose to form the highly reactive nitrogen dioxide radical (•NO₂) and hydroxyl radical (•OH). The nitrogen dioxide radical can then react with a tyrosyl radical to form 3-nitrotyrosine. Alternative, peroxynitrite-independent pathways also exist, such as those involving heme peroxidases which can oxidize nitrite (B80452) (NO₂⁻) to generate nitrogen dioxide. This nitration process is not random; it is a selective modification that targets specific tyrosine residues within a subset of proteins, influenced by the local microenvironment and protein structure.

Impact of Nitration on Protein Structure and Function

The addition of a nitro (-NO₂) group to the aromatic ring of a tyrosine residue has profound effects on its physicochemical properties, which in turn can significantly alter protein structure and function.

Key Physicochemical Changes to Tyrosine Upon Nitration:

Acidity: The pKa of the phenolic hydroxyl group is lowered from approximately 10 to 7.2. This change means that at physiological pH, the nitrated tyrosine residue carries a negative charge, which can disrupt ionic interactions and hydrogen bonding.

Redox Potential: The reduction potential of the tyrosine residue is increased, making it more difficult to oxidize. This can be critical for enzymes that rely on a catalytically active tyrosyl radical, as nitration can inhibit this process and lead to loss of enzyme activity.

Steric and Hydrophobic Effects: The addition of the bulky nitro group increases both the size and hydrophobicity of the residue. This can disrupt protein folding, alter substrate binding pockets, and affect protein-protein interactions.

These changes can lead to a gain of function, a loss of function, or have no discernible effect. For example, the nitration of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme, leads to its inactivation, contributing to increased oxidative stress. Furthermore, nitration can interfere with other post-translational modifications, such as phosphorylation at the same tyrosine residue, thereby disrupting critical cell signaling pathways.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
L-tyrosine
N-Acetyl-3,5-Dinitro-L-tyrosine
Tyrosine Aminotransferase
α-ketoglutarate
Thyroid Iodothyronine Deiodinase
Monoiodotyrosine (MIT)
Diiodotyrosine (DIT)
Pepsin
3-nitrotyrosine
Nitric Oxide
Superoxide
Peroxynitrite
Nitrogen Dioxide
Nitrite

Site-Specific Nitration Strategies

The formation of nitrated tyrosine residues in proteins is a post-translational modification that can occur under conditions of oxidative or nitrative stress. exeter.ac.uk While 3-nitrotyrosine is a common product, the formation of this compound represents a more extensive modification. Strategies to achieve site-specific nitration are crucial for studying the functional consequences of this modification.

Recent advancements have led to methods for controlled tyrosine nitration. Light-controlled strategies, for example, employ biocompatible dinitroimidazole reagents that, upon irradiation, can efficiently convert tyrosine residues into 3-nitrotyrosine residues in peptides and proteins with high chemoselectivity. researchgate.netwiley.com Another technique involves using a nitroaromatic reagent, 3,5-dinitrosalicylic acid, in ultraviolet matrix-assisted laser desorption/ionization (UV-MALDI) to achieve complete and highly selective nitration of tyrosine residues in peptides. nih.gov While these methods are often focused on generating the mononitrated form (3-nitrotyrosine), they provide a framework for understanding the chemical reactions that could lead to dinitration under specific conditions. The presence of this compound in a biological system would suggest exposure to potent nitrating agents or conditions favoring exhaustive nitration at the tyrosine ring.

Distinction from Dityrosine (B1219331) Formation and Other Oxidative Modifications

Post-translational modifications of tyrosine induced by oxidative stress are not limited to nitration. It is important to distinguish the formation of this compound from other modifications like dityrosine formation.

This compound is the product of nitration, where nitro groups (-NO₂) are added to the aromatic ring of tyrosine. nih.gov This process is often mediated by reactive nitrogen species (RNS) like peroxynitrite. nih.govresearchgate.net

Dityrosine , conversely, is a dimeric, non-proteinogenic form of tyrosine created by the oxidative coupling of two tyrosine residues. wikipedia.org This reaction forms a covalent bond between the phenyl rings of two separate tyrosine molecules, resulting in a protein crosslink. wikipedia.orgresearchgate.net This process can be catalyzed by enzymes like myeloperoxidase or induced by radical-forming agents. wikipedia.org

The chemical and structural outcomes of these two modifications are fundamentally different, as summarized in the table below.

FeatureThis compoundDityrosine
Modification Type Addition of two nitro groups to a single tyrosine residue.Covalent cross-linking of two tyrosine residues.
Chemical Change C-N bond formation.C-C biphenyl (B1667301) bond formation.
Resulting Structure A monomeric, modified amino acid (C₉H₉N₃O₇). nih.govA dimeric amino acid structure (C₁₈H₂₀N₂O₆). wikipedia.org
Primary Inducers Reactive Nitrogen Species (e.g., peroxynitrite). nih.govresearchgate.netRadical-forming agents, UV irradiation, specific enzymes. wikipedia.org

While both are considered markers of oxidative stress, their detection points to different underlying chemical pathways and consequences for protein structure. wikipedia.orgresearchgate.net

Modulation of Biological Pathways by this compound

The presence of this compound, whether as a free amino acid or incorporated within a protein, can significantly modulate biological pathways. This modulation stems from the substantial structural and electronic changes the dinitro groups impart on the tyrosine residue. chemimpex.com

Influence on Oxidative Stress Markers

Nitrated tyrosine, particularly 3-nitrotyrosine, is a well-established biomarker for oxidative and nitrative stress. exeter.ac.uknih.gov It forms when reactive nitrogen species interact with either free or protein-bound tyrosine. nih.govresearchgate.net The presence of this compound would indicate a more intense or sustained level of nitrative stress. Immunoassays designed to detect 3-nitrotyrosine have been developed as tools to measure this stress. For instance, a high-sensitivity ELISA for 3-nitrotyrosine was reported to have very low cross-reactivity (1.2%) with 3,5-dinitrotyrosine, highlighting the distinct antigenic nature of the dinitrated form and the specificity of the antibody markers. exeter.ac.uk

Oxidative ModificationDescriptionAssociated Stress Type
3-Nitrotyrosine Addition of one nitro group to the tyrosine ring.Nitrative/Oxidative Stress. nih.gov
This compound Addition of two nitro groups to the tyrosine ring.Indicates potentially higher levels of nitrative stress.
Dityrosine Covalent dimerization of two tyrosine residues.Oxidative Stress. wikipedia.org

Involvement in Signaling Pathways

Tyrosine is a critical component of cellular signaling, primarily through the phosphorylation of its hydroxyl group by protein kinases. wikipedia.org This phosphorylation is a key step in signal transduction cascades that regulate numerous cellular processes. wikipedia.org

The nitration of tyrosine at the 3 and 5 positions directly interferes with this crucial function. The bulky nitro groups flanking the hydroxyl group can sterically hinder the access of protein kinases, preventing phosphorylation. Furthermore, the electron-withdrawing nature of the nitro groups significantly alters the electronic properties of the phenyl ring and the acidity of the hydroxyl group, further inhibiting its ability to act as a phosphate (B84403) acceptor. scbt.com By preventing tyrosine phosphorylation, the formation of this compound can effectively shut down signaling pathways dependent on this modification, leading to altered cellular responses. chemimpex.com This makes the compound a valuable tool in research aimed at understanding these signaling pathways, particularly in fields like neurobiology and cancer research. chemimpex.com

Role of 3,5 Dinitro L Tyrosine in Advanced Research Models

Contributions to Cancer Research

In cancer research, the role of tyrosine and its modified forms is significant, particularly in the context of cell signaling pathways that are often dysregulated in cancer. nih.gov While direct research on 3,5-Dinitro-L-tyrosine in cancer is limited, the broader field of tyrosine kinase inhibitors provides relevant context. nih.gov Tyrosine kinases are enzymes that play a critical role in cell growth and division, and their uncontrolled activity is a hallmark of many cancers. nih.gov

Furthermore, derivatives of tyrosine are being explored in therapies like Boron Neutron Capture Therapy (BNCT). ncbj.gov.pl In BNCT, boron-containing compounds that are selectively taken up by cancer cells are used. Research has investigated whether pre-treating cancer cells with amino acids like L-phenylalanine or L-tyrosine could enhance the uptake of the boron-containing compound 4-borono-L-phenylalanine (BPA) by cancer cells, potentially making the therapy more effective. ncbj.gov.pl

Research in Thyroid Function and Hormone Synthesis

This compound has been utilized in the synthesis of thyroid hormone analogues. rsc.org The synthesis process involves the condensation of 3-substituted 4-methoxyphenols with a derivative of this compound to create the diphenyl ether structure characteristic of thyroid hormones. rsc.org This application is crucial for creating and testing new thyromimetic compounds that could have selective effects, for instance, sparing the heart from some of the side effects of thyroid hormone therapy.

Additionally, this compound has been employed as a substrate in assays for L-triiodothyronine aminotransferase, an enzyme involved in thyroid hormone metabolism. researchgate.netoup.com In these studies, it serves as an artificial substrate to measure enzyme activity. oup.commedchemexpress.commedchemexpress.com Research has shown that this compound has zero activity relative to tyrosine as a substrate for tyrosine aminotransferase, making it a specific tool for studying certain enzymatic reactions. oup.commedchemexpress.commedchemexpress.com It has also been used as a known inhibitor in the development of assays for iodotyrosine deiodinase, another key enzyme in thyroid hormone regulation. epa.gov

Investigations in Gut Microbiota and Metabolome Studies

The role of this compound in gut microbiota and metabolome studies is an emerging area of research. The gut microbiome is known to influence host metabolism and can be affected by various dietary components and their metabolites. While specific studies focusing on the direct impact of this compound on gut bacteria are not widely available, the broader context of amino acid metabolism by the gut microbiota suggests its potential for interaction. The gut microbiota can metabolize aromatic amino acids like tyrosine, producing a range of compounds that can influence host health. Further research is needed to elucidate the specific interactions between this compound and the gut microbiome.

Use in Plant Nitric Oxide Signaling Research

In plant biology, nitric oxide (NO) is a key signaling molecule involved in various developmental processes and stress responses. nih.govnih.gov Protein tyrosine nitration, the addition of a nitro group to tyrosine residues, is a significant post-translational modification in NO signaling pathways. nih.govnih.govfrontiersin.org This modification can alter protein function and is considered a marker of nitrosative stress in plants. researchgate.netfrontiersin.org

While much of the research focuses on 3-nitrotyrosine (B3424624), the study of nitrated tyrosine compounds is essential for understanding these signaling cascades. nih.govnih.gov The identification of nitrated proteins in plants has revealed their involvement in photosynthesis, nitrogen metabolism, and defense responses. frontiersin.orgfrontiersin.org The challenge in this field lies in the low abundance and instability of nitrated peptides, making their detection and functional analysis difficult. nih.gov Advanced techniques are being developed to facilitate the study of site-specific nitration and its effects on protein structure and function. nih.govnih.gov

Future Directions and Emerging Research Avenues for 3,5 Dinitro L Tyrosine

Exploration of Novel Biological Activities and Therapeutic Applications

The established roles of 3,5-Dinitro-L-tyrosine as an antibacterial agent and a potent inhibitor of thyroid iodotyrosine deiodinase are just the beginning of understanding its biological significance. pharmaffiliates.comchemicalbook.com Researchers are actively investigating new therapeutic applications, driven by its ability to modify tyrosine residues and interact with biological systems.

Emerging research areas include:

Neurological Disorders: The compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological conditions. chemimpex.com Its structural similarity to tyrosine, a precursor for key neurotransmitters like dopamine (B1211576) and norepinephrine, makes it a candidate for modulating neurochemical pathways. drugbank.comwikipedia.org

Cancer Research: this compound is utilized in studies aimed at understanding oxidative stress and signaling pathways in cancer. chemimpex.com The dinitro substitution on the aryl moiety has been observed in molecular docking studies to interact with hydrophobic pockets of key cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR). mdpi.com

Immunology: It is employed in the development of immunoassays, which can aid in the detection of antibodies associated with autoimmune diseases. chemimpex.com

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of this compound with advanced omics technologies represents a significant leap forward in understanding its systemic effects. While direct, large-scale proteomics and metabolomics studies on this specific compound are still emerging, the groundwork is being laid by its application in related analytical methods.

Future applications in this area are expected to include:

Proteomics: As a tool for modifying tyrosine residues, this compound can be used to probe protein interactions and post-translational modifications. chemimpex.com Mass spectrometry-based proteomics could identify specific protein targets and quantify changes in protein expression and nitration levels following treatment, offering insights into its mechanism of action.

Metabolomics: Investigating how this compound alters cellular metabolic profiles can reveal its impact on biochemical pathways. This could be particularly insightful for its role in iodide metabolism and its effects on cancer cell metabolism. pharmaffiliates.com

The table below outlines potential research questions that can be addressed by integrating this compound with omics technologies.

Omics TechnologyPotential Research ApplicationResearch Question Example
Proteomics Identification of protein binding partners and nitration targets.Which specific proteins are nitrated by this compound in cancer cells?
Metabolomics Analysis of changes in cellular metabolite levels.How does this compound affect the metabolic pathways related to energy production in neurons?
Transcriptomics Study of gene expression changes in response to the compound.What genes involved in oxidative stress are up- or down-regulated upon exposure to this compound?

Development of Targeted Therapies and Drug Formulations

The unique structure of this compound makes it a promising candidate for the development of targeted therapies and novel drug formulations. chemimpex.com Its ability to serve as a precursor in the synthesis of more complex molecules allows for the creation of drugs with improved specificity and efficacy. chemimpex.com

Key development areas include:

Precursor for Targeted Agents: It is recognized for its potential in synthesizing novel pharmaceuticals. chemimpex.com For instance, derivatives could be designed to selectively target enzymes like tyrosine kinases, which are often dysregulated in cancer. mdpi.com

Enhanced Drug Formulations: Its unique chemical structure is being explored for creating new drug formulations that may offer improved efficacy and reduced side effects compared to existing compounds. chemimpex.com This includes its use in developing antibody-drug conjugates (ADCs) where a therapeutic agent is linked to an antibody for targeted delivery to cancer cells. nih.gov

AMPA Receptor Antagonists: Enantiomers of a related compound, 3,5-dinitro-o-tyrosine, have been shown to act as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, indicating a potential role in modulating glutamatergic neurotransmission. acs.org

Elucidation of Complex Molecular Mechanisms

A primary focus of future research is to unravel the intricate molecular mechanisms through which this compound exerts its biological effects. Its utility as a research tool is crucial for investigating cellular processes and signaling pathways. chemimpex.com

Current and future investigations aim to:

Probe Protein Interactions and Enzyme Activity: The dinitro substitution enhances its reactivity, making it an excellent probe for studying the mechanisms of various biological processes. chemimpex.com

Understand Oxidative Stress Signaling: It is used in assays to understand oxidative stress, a condition linked to numerous diseases. chemimpex.com The nitration of tyrosine residues to form nitrotyrosine is a key indicator of nitroxidative stress, and this compound provides a stable analog to study these processes. nih.gov

Dissect Signaling Pathways: Researchers utilize the compound to investigate its influence on specific signaling pathways in neurobiology and cancer, helping to map out the complex interplay of molecular signals within the cell. chemimpex.com

Application in Chemical Biology and Protein Engineering

In the fields of chemical biology and protein engineering, this compound and its derivatives are valuable tools for creating novel biomolecules and functional materials.

Promising applications include:

Peptide Synthesis: The Fmoc-protected version, Fmoc-3,5-dinitro-L-tyrosine, is a key building block in solid-phase peptide synthesis. chemimpex.com It allows for the efficient creation of complex peptides with nitro functionalities, which can enhance biological activity. chemimpex.com

Bioconjugation: The reactive sites on the molecule facilitate its linkage to other biomolecules. chemimpex.com This is instrumental in creating targeted drug delivery systems, where the compound can act as a linker to attach a drug to a targeting moiety like an antibody. nih.govchemimpex.com

Material Science: The compound is being explored for its potential in creating novel materials with specific electronic properties, which could be beneficial in the development of new sensors and other electronic devices. chemimpex.com

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for producing 3,5-Dinitro-L-tyrosine, and how are purity and yield optimized?

  • Methodological Answer : this compound is typically synthesized via nitration of L-tyrosine using nitric acid or mixed acid systems under controlled temperature (0–5°C). Post-reaction, purification involves recrystallization from aqueous ethanol or methanol. Yield optimization requires careful stoichiometric control of nitrating agents and monitoring reaction kinetics via thin-layer chromatography (TLC) . Purity is validated using HPLC with UV detection (λ = 280 nm) and mass spectrometry (MS) for molecular confirmation .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves nitro-group positioning and stereochemistry. X-ray crystallography (using SHELX software ) determines absolute configuration and intermolecular interactions. Differential scanning calorimetry (DSC) assesses thermal stability, while elemental analysis confirms C, H, N, and O composition. For solubility profiles, conduct polarity-based solvent screens (water, DMSO, ethanol) .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Store at +4°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent nitro-group degradation. Regularly monitor stability via HPLC to detect decomposition products. Avoid freeze-thaw cycles, as crystalline hydrates (e.g., monohydrate forms ) may deliquesce .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms (e.g., anhydrous vs. hydrate) or impurities. Standardize protocols by:

  • Characterizing crystal forms using X-ray diffraction .
  • Validating solvent systems via controlled equilibration studies.
  • Cross-referencing with high-purity commercial standards (e.g., SCRSTANDARD ammonium salts ).
    • Use quantum mechanical calculations (DFT) to predict reactivity trends, correlating with experimental kinetic data .

Q. What strategies improve the regioselectivity of nitration in tyrosine derivatives to minimize byproducts like 3,4-dinitro isomers?

  • Methodological Answer : Optimize nitration by:

  • Using bulky protecting groups (e.g., Boc or acetyl ) to sterically hinder undesired positions.
  • Employing phase-transfer catalysts (e.g., CTAB) in biphasic systems to enhance nitro-group orientation.
  • Monitoring reaction progress in real-time via in situ IR spectroscopy to terminate at maximal 3,5-selectivity .

Q. How can this compound serve as a substrate analog in enzyme mechanistic studies, and what experimental controls are critical?

  • Methodological Answer : Its nitro groups mimic tyrosine’s hydroxyl in steric bulk but alter electronic properties. Use it to probe:

  • Enzymatic binding pockets via competitive inhibition assays (e.g., with tyrosinase or kinases).
  • Reaction intermediates using stopped-flow spectroscopy or cryo-EM.
    • Controls: Include wild-type tyrosine and inert analogs (e.g., 3,5-difluoro derivatives ) to isolate electronic vs. steric effects. Validate kinetic data with isotopic labeling (¹⁸O/¹⁵N) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in high-energy reactions (e.g., nitration or photolysis)?

  • Methodological Answer :

  • Conduct reactions in fume hoods with blast shields due to potential exothermic decomposition.
  • Use personal protective equipment (PPE): nitrile gloves, aprons, and face shields.
  • Pre-treat waste with reducing agents (e.g., NaHSO₃) to neutralize nitro groups before disposal .

Data and Technical Challenges

Q. How can researchers address the lack of ecological and toxicological data for this compound in risk assessments?

  • Methodological Answer : Perform predictive toxicology using QSAR models (e.g., EPA’s TEST software) and in vitro assays (Ames test, zebrafish embryotoxicity). For environmental impact, simulate biodegradation via OECD 301F protocols and measure soil mobility using column chromatography .

Applications in Experimental Design

Q. What role does this compound play in designing fluorescent or radioactive probes for biological imaging?

  • Methodological Answer : Nitro groups enable conjugation with fluorophores (e.g., FITC) or chelators (DOTA for ⁶⁸Ga/⁶⁴Cu). Optimize labeling efficiency via pH-controlled reactions (pH 8–9) and purify using size-exclusion chromatography. Validate targeting specificity in cell cultures via confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.